2-Bromo-6-(3,5-dimethylphenyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the application of palladium-catalyzed Suzuki cross-coupling reactions . Specifically, it can be efficiently synthesized in moderate to good yield by coupling 5-bromo-2-methylpyridin-3-amine (1) with N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) using arylboronic acids .
Scientific Research Applications
Chemical Synthesis and Ligand Formation
2-Bromo-6-(3,5-dimethylphenyl)pyridine serves as a precursor or ligand in various chemical syntheses. It is utilized in forming metal complexes, such as ruthenium(III) complexes with pyrazolylpyridine ligands. These complexes have been studied for their reactivity and potential biological applications, including minimal cytotoxic activity against certain cell lines (Omondi et al., 2018). Additionally, the formation of sterically demanding iminopyridine ligands, achieved through a two-step process involving 6-bromopyridine-2-carbaldehyde, has been explored for applications in metal complex synthesis and ethylene polymerization/oligomerization (Irrgang et al., 2007).
Molecular Structure and Reactivity Studies
The compound plays a role in the study of molecular structures and reactivity. For instance, its derivatives have been used to investigate the formation of self-complementary halogen-bonded dimers in solid states (Oburn et al., 2015). In another study, chromium(III) complexes with terdentate bis(azolylmethyl)pyridine ligands, derived from 2,6-bis(bromomethyl)pyridine, showed potential in ethylene polymerization (Hurtado et al., 2009).
Catalytic Applications
The compound is also significant in catalytic applications. Nickel(II) complexes bearing pyrazolylpyridines, synthesized from 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, have been studied for their role in ethylene oligomerization reactions, highlighting the influence of complex structure and reaction conditions on catalytic behavior (Nyamato et al., 2016).
Spectroscopic and Density Functional Theory Studies
Spectroscopic characterization and density functional theory (DFT) studies of related bromopyridine compounds have been conducted to understand their structural, electronic, and optical properties. These studies offer insights into the molecular behavior and potential applications of such compounds in various scientific fields (Vural & Kara, 2017).
properties
IUPAC Name |
2-bromo-6-(3,5-dimethylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMKBYPRNOIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(3,5-dimethylphenyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.